12-oxo-5E,8E,10Z-dodecatrienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

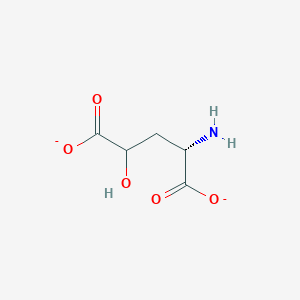

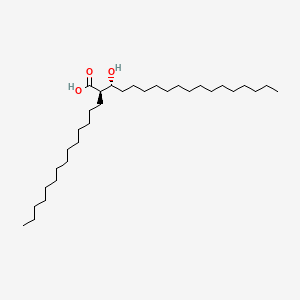

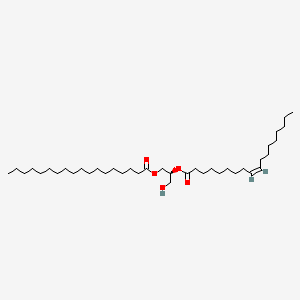

12-oxo-5E,8E,10Z-dodecatrienoic acid is a medium-chain fatty acid.

Aplicaciones Científicas De Investigación

Subheading Biological Activities and Neutrophil Interactions

12-oxo-5E,8E,10Z-dodecatrienoic acid (12-OxoDTrE) and its derivatives show significant agonist activities towards human neutrophils. These compounds induce a rapid and dose-dependent increase in the concentration of cytoplasmic free calcium in isolated peripheral blood human neutrophils. This activity is clearly detectable at concentrations greater than or equal to 10(-8) M. The carbonyl compounds also induce a decrease in right-angle light scatter, effects that are abolished by pretreatment of neutrophils with leukotriene B4. This suggests that the mechanisms of action of 12-OxoDTrE involve leukotriene B4 binding sites or a common activation sequence (Naccache et al., 1991).

Plant Wound Healing and Growth Regulation

Subheading Role in Plant Tissue Healing and Growth

12-Oxo-trans-10-dodecenoic acid (trans-10-ODA), an oxidation product of polyunsaturated fatty acids in plant tissues, shows structural similarity to traumatic acid, considered a wound hormone. This suggests that trans-10-ODA might be a precursor of traumatic acid. Experiments with cucumber and runner beans show that trans-10-ODA has growth-regulating properties, increasing in the esterified form with age and in response to tissue wounding. These findings suggest that trans-10-ODA is a natural compound with significant influence on plant development, potentially functioning as a wound hormone (Zimmerman & Coudron, 1979).

Synthesis and Chemical Transformation

Subheading Chemical Synthesis and Transformations

The thermal intramolecular Diels-Alder reaction of certain derivatives of this compound leads to the formation of compounds with significant yields, showcasing its potential in synthetic organic chemistry. The stereochemistry of the products from these reactions has been determined by 1H nuclear magnetic resonance spectra and other chemical analysis methods. This indicates the compound's utility in complex organic synthesis and as a precursor for various chemical transformations (Takeda et al., 1982).

Propiedades

Fórmula molecular |

C12H16O3 |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

(5E,8E,10Z)-12-oxododeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C12H16O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h2-5,7,9,11H,1,6,8,10H2,(H,14,15)/b4-2+,5-3+,9-7- |

Clave InChI |

ZRIOISYGDYRQIK-JDNZBGOLSA-N |

SMILES isomérico |

C(C/C=C/C/C=C/C=C\C=O)CC(=O)O |

SMILES |

C(CC=CCC=CC=CC=O)CC(=O)O |

SMILES canónico |

C(CC=CCC=CC=CC=O)CC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)

![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)